3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-2-3-9(6-12(8)15)17-20(18,19)10-4-5-11(14)13(16)7-10/h2-7,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMORYKBCYRBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chloro groups. Subsequent steps may include nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and desired purity. Catalysts and reagents are used to optimize the reaction efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonic acid.
Reduction: 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs, focusing on substituent variations, molecular properties, and biological activities (where available).
Table 1: Structural and Molecular Comparisons
Key Observations :
Substituent Effects on Bioactivity: The quinazolinone derivative in exhibits COX-2 inhibition (47.1% at 20 µM), attributed to its methoxyphenyl and quinazolinone groups. Electron-withdrawing groups (e.g., -NO₂ in ) may enhance stability but reduce solubility, as seen in where poor solubility limits assay concentrations.
Impact of N-Substituents :
- Bulky groups (e.g., N-ethyl-N-phenyl in ) increase molecular weight and reduce solubility compared to the target compound’s 3-chloro-4-methylphenyl group.
- Polar substituents (e.g., -OH in ) improve hydrophilicity but may compromise membrane permeability.
Collision Cross Section (CCS): The target compound’s CCS values (173.2–187.3 Ų) are comparable to smaller sulfonamides but lower than larger derivatives like the quinazolinone analog in .
Biological Activity
3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interaction with various biological targets. This article delves into the compound's biological activity, synthesis, pharmacological implications, and comparative analysis with other sulfonamides.
Chemical Structure and Properties
The molecular formula of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide is , with a molecular weight of approximately 331.21 g/mol. The compound features an amino group, two chloro substituents, and a sulfonamide functional group that contribute to its reactivity and biological activity.
Antimicrobial Properties
Sulfonamides are primarily known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), a critical component in bacterial folate synthesis. In vitro studies have shown that 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is achieved by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate metabolism .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
The mechanism of action involves competitive inhibition of DHPS, leading to disrupted folate synthesis pathways essential for bacterial growth. Computational docking studies suggest that the compound can effectively bind to the active site of DHPS, which is supported by experimental findings demonstrating reduced bacterial growth in the presence of the compound.
Pharmacological Implications
Recent studies have explored the pharmacokinetics of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide using various computational models. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for therapeutic applications .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 75% |
| Plasma Half-Life | 6 hours |
| Volume of Distribution | 0.5 L/kg |
Study on Perfusion Pressure
A study evaluated the effects of benzenesulfonamides on coronary resistance using an experimental model. The results indicated that certain derivatives, including those structurally related to our compound, significantly influenced perfusion pressure by potentially acting on calcium channels .
Figure 1: Changes in Coronary Resistance
Coronary Resistance
This study highlights the broader implications of sulfonamide derivatives in cardiovascular regulation, suggesting that further research could explore their potential as modulators in blood pressure management.
Comparative Analysis
To contextualize the biological activity of 3-amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide, it is useful to compare it with other well-known sulfonamides:
Table 3: Comparison with Other Sulfonamides
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sulfamethoxazole | C₁₃H₁₅N₃O₃S | Commonly used antibacterial; contains a methoxy group |
| Sulfadiazine | C₁₀H₁₃N₄O₄S | Used in veterinary medicine; has a diazine structure |
| 3-Amino-4-chloro-N-(3-chloro-4-methylphenyl)benzene-1-sulfonamide | C₁₃H₁₂Cl₂N₂O₂S | Unique dual chloro substituents enhance bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
